molecular formula C₁₁H₁₇NO₄ B1140164 (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one CAS No. 145452-03-5

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one

Cat. No. B1140164
M. Wt: 227.26
InChI Key:
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Description

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one, also known as (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one, is a useful research compound. Its molecular formula is C₁₁H₁₇NO₄ and its molecular weight is 227.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one and its derivatives have been synthesized through various methods, including catalytic hydrogenation and reduction with Grignard reagents. These methods lead to the production of different derivatives with varied structural configurations, showcasing the compound's versatility in synthesis (Uroš Grošelj et al., 2005).

Crystal Structure Characterization

The compound's derivatives have been characterized using advanced techniques like X-ray crystallography, which provides insights into their molecular configurations. For instance, the crystal structure of certain derivatives reveals intermolecular hydrogen bonds and specific geometric arrangements, such as cis configurations and envelope conformations (Chao Wu et al., 2015).

Biochemical Applications and Synthesis Routes

Chiral Diamine Synthesis

The compound's derivatives serve as precursors for the synthesis of chiral diamines, which are important in various biochemical applications. Efficient synthesis routes have been developed, utilizing these derivatives to produce chiral vicinal diamines, highlighting their significance in biochemical synthesis (M. Amedjkouh, P. Ahlberg, 2002).

Total Synthesis of Bioactive Compounds

In the realm of bioactive compounds, derivatives of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one have been utilized in the total synthesis of complex molecules like calystegine B2. This indicates the compound's potential as a key intermediate in the synthesis of biologically important molecules (Daniele Lo Re et al., 2009).

Molecular Engineering and Chemical Properties

Enantioselective Syntheses

The derivatives of this compound have been central in the enantioselective synthesis of various tropane alkaloids. The methodologies developed showcase the compound's capacity to be transformed into structurally complex and optically active molecules, which is crucial in the field of medicinal chemistry (Zhongyi Mao et al., 2014).

properties

IUPAC Name

(1S,6R,7S,7aS)-7-hydroxy-6-methyl-5-oxo-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h4,6-9,14H,5H2,1-3H3/t7-,8+,9+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWMATZCOOTEA-HJGDQZAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(OCN2C1=O)C(C)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103922
Record name 1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde, dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-, [1S-(1α,6α,7α,7aα)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one

CAS RN

145452-03-5
Record name 1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde, dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-, [1S-(1α,6α,7α,7aα)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145452-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde, dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-, [1S-(1α,6α,7α,7aα)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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